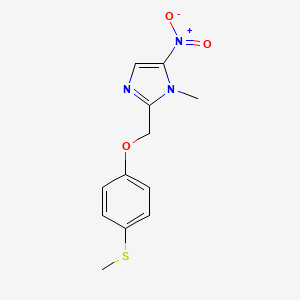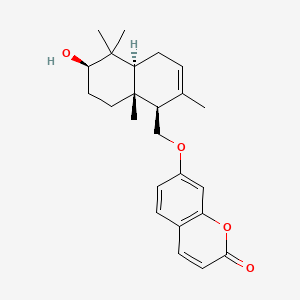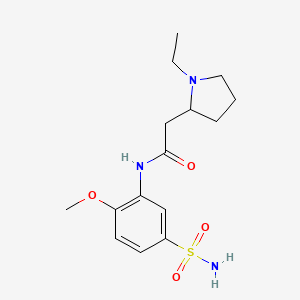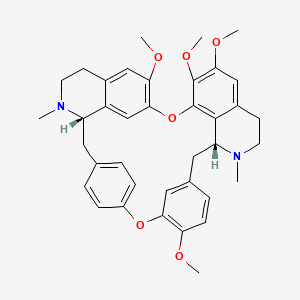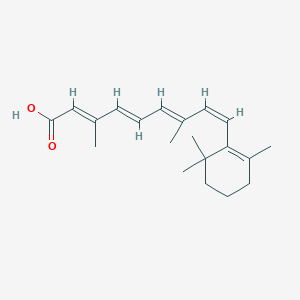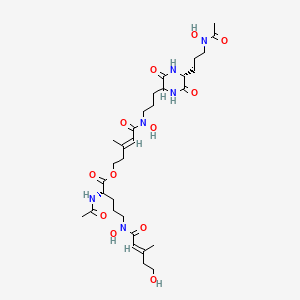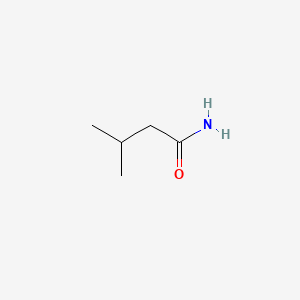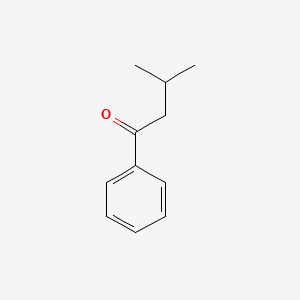
IWP 12
Descripción general
Descripción
IWP-12 is a potent inhibitor of the enzyme porcupine, which is a membrane-bound O-acyltransferase. This enzyme is essential for the production of Wnt proteins, which play a crucial role in cell signaling pathways. IWP-12 effectively inhibits cell-autonomous Wnt signaling with an IC50 value of 15 nanomolar . The compound has a molecular formula of C18H18N4O2S3 and a molecular weight of 418.56 grams per mole .
Aplicaciones Científicas De Investigación
IWP-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of porcupine and its effects on Wnt signaling pathways.
Biology: Employed in research to understand the role of Wnt signaling in cell development and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and degenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Wnt signaling pathways
Mecanismo De Acción
IWP-12 exerts its effects by inhibiting the enzyme porcupine, which is responsible for the acylation of Wnt proteins. This inhibition prevents the proper functioning of Wnt signaling pathways, which are crucial for various cellular processes. The molecular targets of IWP-12 include the porcupine enzyme and the Wnt signaling components .
Análisis Bioquímico
Biochemical Properties
IWP 12 plays a significant role in biochemical reactions, particularly in the Wnt signaling pathway . It interacts with the enzyme PORCN, inhibiting its activity and thereby suppressing Wnt signaling . The nature of this interaction is inhibitory, with this compound binding to PORCN and preventing it from performing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration . By inhibiting Wnt signaling, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PORCN, an enzyme that plays a key role in the Wnt signaling pathway . This binding inhibits the activity of PORCN, leading to a decrease in Wnt signaling . This can result in changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway, interacting with the enzyme PORCN
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IWP-12 involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form IWP-12 .
Industrial Production Methods
Industrial production of IWP-12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
IWP-12 undergoes various chemical reactions, including:
Oxidation: IWP-12 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: IWP-12 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
IWP-2: Another potent inhibitor of porcupine with similar inhibitory effects on Wnt signaling.
IWP-4: Similar to IWP-12, it inhibits porcupine and affects Wnt signaling pathways.
C59: A different class of porcupine inhibitor with distinct chemical structure but similar mechanism of action
Uniqueness
IWP-12 is unique due to its high potency and specificity for the porcupine enzyme. Its ability to inhibit Wnt signaling at very low concentrations makes it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-9-4-5-11-13(6-9)27-17(19-11)21-14(23)8-25-18-20-12-7-10(2)26-15(12)16(24)22(18)3/h4-6,10H,7-8H2,1-3H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDSBJDWZOTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
